Cas no 149709-63-7 ((2S,4S)-Sacubitril)

(2S,4S)-Sacubitril structure
اسم المنتج:(2S,4S)-Sacubitril
(2S,4S)-Sacubitril الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- LCZ 696 Impurity C
- (2S,4S)-Sacubitril
- Sacubitril Impurity C
- 4-(((2S,4S)-1-([1,1'-biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid
- [1,1'-Biphenyl]-4-pentanoic acid, γ-[(3-carboxy-1-oxopropyl)amino]-α-methyl-, ethyl ester, [S-(R*,R*)]- (9CI)
- [1,1'-Biphenyl]-4-pentanoic acid, gamma-[(3-carboxy-1-oxopropyl)amino]-alpha-methyl-, alpha-ethyl ester, (alphaS,gammaS)-
- Sacubitril-(2S,4S)-Isomer calcium salt
- AKOS030528363
- alpha-Ethyl (alphaS,gammaS)-gamma-[(3-carboxy-1-oxopropyl)amino]-alpha-methyl[1,1'-biphenyl]-4-pentanoate
- 4-(((2S,4S)-1-([1,1'-Biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoicacid
- I+/--Ethyl (I+/-S,I(3)S)-I(3)-[(3-carboxy-1-oxopropyl)amino]-I+/--methyl[1,1a(2)-biphenyl]-4-pentanoate
- CS-0009335
- Sacubitril, (2S,4S)-
- UTU8FGY2BV
- 149709-63-7
- 4-[[(2S,4S)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid
- SCHEMBL18059568
- HY-78841
- 3-{[(2S,4S)-1-{[1,1'-biphenyl]-4-yl}-5-ethoxy-4-methyl-5-oxopentan-2-yl]carbamoyl}propanoic acid
- AS-80403
- DA-60289
- DTXSID901127620
- [1,1'-Biphenyl]-4-pentanoic acid, gamma-[(3-carboxy-1-oxopropyl)amino]-alpha-methyl-, ethyl ester, [S-(R*,R*)]-
- Sacubitril (SS) diastereomer
-
- نواة داخلي: 1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21-/m0/s1
- مفتاح Inchi: PYNXFZCZUAOOQC-UWJYYQICSA-N
- ابتسامات: O(CC)C([C@@H](C)C[C@@H](CC1C=CC(C2C=CC=CC=2)=CC=1)NC(CCC(=O)O)=O)=O
حساب السمة
- نوعية دقيقة: 411.20457303 g/mol
- النظائر كتلة واحدة: 411.20457303 g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 2
- عدد مستقبلات الهيدروجين بوند: 5
- عدد الذرات الثقيلة: 30
- تدوير ملزمة العد: 12
- تعقيدات: 550
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 2
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 3.7
- طوبولوجي سطح القطب: 92.7
- الوزن الجزيئي: 411.5
(2S,4S)-Sacubitril أمن المعلومات
- ظروف التخزين:Pure form -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
(2S,4S)-Sacubitril الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
TRC | S080915-1mg |
(2S,4S)-Sacubitril |
149709-63-7 | 1mg |
$204.00 | 2023-05-17 | ||
MedChemExpress | HY-78841-1mg |
(2S,4S)-Sacubitril |
149709-63-7 | 1mg |
¥1900 | 2024-04-20 | ||
Ambeed | A223378-1mg |
4-(((2S,4S)-1-([1,1'-Biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid |
149709-63-7 | 98+% | 1mg |
$290.0 | 2024-06-01 | |
A2B Chem LLC | AA74911-1mg |
4-(((2S,4S)-1-([1,1'-Biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid |
149709-63-7 | 95% | 1mg |
$105.00 | 2024-04-20 | |
MedChemExpress | HY-78841-5mg |
(2S,4S)-Sacubitril |
149709-63-7 | 5mg |
¥7900 | 2024-04-20 | ||
TRC | S080915-5mg |
(2S,4S)-Sacubitril |
149709-63-7 | 5mg |
$ 821.00 | 2023-09-06 | ||
TRC | S080915-2.5mg |
(2S,4S)-Sacubitril |
149709-63-7 | 2.5mg |
$ 437.00 | 2023-09-06 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S882166-5mg |
(2S,4S)-Sacubitril |
149709-63-7 | ≥98% | 5mg |
¥6,800.00 | 2022-09-28 | |
Aaron | AR001MNF-5mg |
[1,1'-Biphenyl]-4-pentanoic acid, γ-[(3-carboxy-1-oxopropyl)amino]-α-methyl-, α-ethyl ester, (αS,γS)- |
149709-63-7 | 96% | 5mg |
$1064.00 | 2025-01-21 | |
1PlusChem | 1P001MF3-5mg |
[1,1'-Biphenyl]-4-pentanoic acid, γ-[(3-carboxy-1-oxopropyl)amino]-α-methyl-, α-ethyl ester, (αS,γS)- |
149709-63-7 | 5mg |
$735.00 | 2023-12-21 |
(2S,4S)-Sacubitril الوثائق ذات الصلة
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
149709-63-7 ((2S,4S)-Sacubitril) منتجات ذات صلة
- 1706463-10-6(N'-Hydroxy-1-(3-methoxyphenyl)cyclopropane-1-carboximidamide)
- 1804697-96-8(2-Cyano-4-(difluoromethyl)-6-methylpyridine-3-sulfonamide)
- 900018-97-5(1-(4-[4-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]PHENYL)-1-ETHANONE)
- 896332-85-7(2-({8-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-(4-methylphenyl)methylacetamide)
- 172373-56-7(7-tert-Butyl-7-azabicyclo[4.1.0]heptane)
- 941918-18-9(N-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenylmethanesulfonamide)
- 1807073-08-0(5-Cyano-4-(difluoromethyl)-2-iodopyridine-3-sulfonyl chloride)
- 1256255-96-5(8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzob1,4oxazine)
- 852137-52-1(N-(1,2-dimethyl-1H-indol-5-yl)methyl-4-(trifluoromethyl)benzamide)
- 921803-35-2(5-methyl-3-phenyl-9-propyl-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:149709-63-7)(2S,4S)-Sacubitril

نقاء:99%/99%
كمية:1mg/5mg
الأسعار ($):261.0/1084.0